1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a heterocyclic compound featuring a 1,4-diazaspiro[4.4]non-3-ene-2-thione core substituted with a benzoyl group at position 1 and a 4-tert-butylphenyl group at position 2. The spirocyclic architecture, characterized by two fused rings sharing a single atom (the spiro carbon), imparts conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability.
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-23(2,3)19-13-11-17(12-14-19)20-22(28)26(24(25-20)15-7-8-16-24)21(27)18-9-5-4-6-10-18/h4-6,9-14H,7-8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBTTUSPNGESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with 4-tert-butylaniline to form an intermediate, which is then cyclized with a suitable reagent to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound belongs to a broader class of diazaspiro derivatives, which differ in ring size, substituents, and nitrogen placement. Below is a comparative analysis of key analogs:
Key Structural and Functional Insights
- Spiro Ring Size and Nitrogen Placement: The 1,4-diazaspiro[4.4]non-3-ene-2-thione core (7-membered spiro ring) differs from analogs like 2,8-diazaspiro[4.5]dec-2-yl (8-membered spiro ring) in conformational flexibility and steric demands. Smaller rings (e.g., [4.4]) may favor tighter binding to hydrophobic pockets .
- Substituent Effects: Benzoyl Group: Present in the target compound and 1-Benzoyl-3-(3-chlorophenyl)-..., this group enhances π-π stacking interactions with aromatic residues in proteins . 4-tert-butylphenyl vs. Halogen vs. Alkyl Substituents: Chlorophenyl derivatives (e.g., 3-chlorophenyl) may exhibit stronger electronegativity, influencing solubility and target affinity compared to alkyl-substituted analogs .
Research Methodologies and Structural Analysis
- Crystallography : Tools like SHELX and SIR97 have been pivotal in resolving spirocyclic structures, enabling precise determination of puckering amplitudes and torsion angles critical for understanding conformational stability .
- Pharmacophore Modeling : Studies highlight the importance of the "substituted benzoyl + azaspiro" pharmacophore, with activity dependent on optimal spatial alignment of these moieties .
Biological Activity
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound belongs to the class of diazaspiro compounds, characterized by a spiro linkage between two cyclic structures, which contributes to its distinct chemical properties and biological effects.
Molecular Formula
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Structural Features
The compound features a benzoyl group and a tert-butylphenyl substituent, which may influence its interaction with biological targets. The spirocyclic structure allows for unique conformational flexibility, potentially enhancing its pharmacological profile.
Antimicrobial Properties
Research indicates that diazaspiro compounds exhibit significant antimicrobial activity. The presence of the thione group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
Studies have suggested that compounds with similar structural frameworks can inhibit cancer cell proliferation. The mechanism may involve:
- Inhibition of Enzymes : The compound might inhibit enzymes associated with cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties could be attributed to its ability to modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activities of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Anti-inflammatory | Reduced levels of pro-inflammatory cytokines in vitro by 50%. |
The biological activity of this compound is likely mediated through several mechanisms:
- Targeting Specific Enzymes : The compound may interact with enzymes involved in inflammation or cancer progression.
- Receptor Binding : It could bind to specific receptors, altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels, the compound may exert protective effects against oxidative stress.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione?
The synthesis typically involves multi-step reactions, including:
- Spirocyclic core formation : Reaction of a diamine with a cyclic ketone under acidic/basic conditions to generate the diazaspiro framework .
- Functionalization : Introduction of the benzoyl and 4-tert-butylphenyl groups via nucleophilic substitution or coupling reactions.
- Thione group incorporation : Sulfurization using Lawesson’s reagent or P4S10.
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–120°C), and inert atmosphere to prevent oxidation .
Q. How is the molecular structure of this compound validated?
- X-ray crystallography : Resolves bond lengths, angles, and spirocyclic conformation. Software like SHELXL refines structural models .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration (e.g., tert-butyl protons at ~1.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected ~425–450 g/mol based on analogs) .
Q. What preliminary biological screening methods are recommended?
- Anticancer assays : MTT/PrestoBlue viability tests on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
- Anti-inflammatory profiling : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Antimicrobial screening : Disk diffusion/MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
Advanced Research Questions
Q. How can crystallographic data discrepancies in spirocyclic compounds be resolved?
Q. What strategies address contradictory biological activity data across analogs?
-
Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., tert-butyl vs. bromo/fluoro groups on lipophilicity) .
Substituent LogP<sup>a</sup> IC50 (MCF-7, μM) 4-tert-butylphenyl 4.2 15.0 4-bromophenyl 4.5 8.3 4-fluorophenyl 3.8 22.1 <sup>a</sup>Calculated via ChemDraw. Data adapted from . -
Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) to explain in vitro-in vivo discrepancies .
Q. How can computational methods guide mechanistic studies?
- Docking simulations : Use AutoDock Vina to predict binding to targets like COX-2 or bacterial topoisomerases .
- DFT calculations : Analyze electron density at the thione group to rationalize nucleophilic reactivity .
- MD simulations : Model membrane permeability based on logP and polar surface area (<80 Ų) .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Kinetic assays : Measure Michaelis-Menten constants (Km, Vmax) under varying inhibitor concentrations .
- Competitive vs. non-competitive : Use Lineweaver-Burk plots with/without pre-incubation .
- Thermal shift assays : Monitor target protein melting temperature (ΔTm) to confirm binding .
Data Contradiction Analysis
Q. How to reconcile varying cytotoxicity reports in structurally similar compounds?
- Solubility factors : Use DLS to assess aggregation in cell media (e.g., >10 μM precipitates reduce bioavailability) .
- Cell line variability : Validate across multiple lines (e.g., NCI-60 panel) to rule out lineage-specific resistance .
- Redox interference : Perform ROS assays to differentiate true cytotoxicity from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
